

Fluopsin C: A Technical Guide to its Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluopsin C is a copper-containing secondary metabolite produced by various species of Pseudomonas and Streptomyces. First identified in 1970, it is recognized for its potent, broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as its antifungal and antitumor properties.

[1][2] Its primary mechanism of action involves the disruption of the cytoplasmic membrane.[3]

[4] Despite its therapeutic potential, the clinical development of Fluopsin C has been hampered by its significant cytotoxicity.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, biosynthetic pathway, and detailed experimental protocols for the study of Fluopsin C.

Chemical Structure and Physicochemical Properties

Fluopsin C is an organocupric coordination complex. Its structure consists of a central cupric ion (Cu²⁺) chelated by two identical N-methylthiohydroxamate ligands, also known as thioformin.[1][5] The compound is characterized as a low-molecular-weight metabolite that forms thin, prismatic crystals with a distinct dark-green or brownish color.[1][2] The paramagnetic nature of the Copper(II) ion prevents direct NMR analysis of the intact complex; structural elucidation has been performed using techniques like infrared and NMR spectroscopy after the removal of the copper ion, supplemented by electron paramagnetic resonance (EPR) spectroscopy on the complete molecule.[1][5]



Table 1: Physicochemical Properties of Fluopsin C

Property	Value -	Reference(s)
Molecular Formula	C4H8N2O2S2Cu	[1]
Molecular Weight	~243.786 g/mol	[1]
Appearance	Thin, prismatic, dark-green or brownish crystals	[1][2]
Ligand	N-methylthioformohydroxamic acid (thioformin)	[1]
Coordination	bis(N- methylthioformohydroxamate) Cu(II)	[1]

Biological Properties and Activity

Fluopsin C exhibits a wide range of biological activities, making it a molecule of significant interest in drug discovery. Its primary and most studied property is its antimicrobial effect.

Antimicrobial Activity

Fluopsin C has demonstrated potent bactericidal activity against a diverse array of bacteria, including clinically significant multidrug-resistant (MDR) pathogens such as carbapenemase-producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[6] [7] The primary target of its antimicrobial action is the bacterial cytoplasmic membrane.[3][6] Electron microscopy studies have revealed that exposure to Fluopsin C leads to the complete disruption of the cell membrane and wall, causing the cells to appear shrunken and rough.[3][8] This membrane disruption is further confirmed by permeability assays showing increased uptake of dyes like propidium iodide in treated cells.[4][9]

Table 2: In Vitro Antimicrobial Activity of Fluopsin C



Organism	Strain	MIC (μg/mL)	MBC (μg/mL)	Reference(s)
Klebsiella pneumoniae	KPC-producing (kpn-KPC 19)	2	< 2	[5][7]
Klebsiella pneumoniae	ATCC 10031	1.66	1.66	[3]
Staphylococcus aureus	MRSA (N315)	0.5	-	[9]
Enterococcus faecium	ATCC 6569	1	-	[9]

Antitumor Activity

In addition to its antimicrobial effects, **Fluopsin C** has been identified as a potential antitumoral agent.[2] Studies have shown it induces a form of necrotic cell death, specifically oncosis, in human breast adenocarcinoma cell lines (MCF-7 and MD-MBA-231).[10][11] This process is characterized by membrane blebbing, cellular swelling, and a significant decrease in intracellular ATP levels.[11]

Table 3: In Vitro Antitumor Activity of Fluopsin C

Cell Line	Cancer Type	IC ₅₀ (μmol/L) at 24h	Reference(s)
MCF-7	Human Breast Adenocarcinoma	0.9	[10][11]
MD-MBA-231	Human Breast Adenocarcinoma	1.03	[10][11]
HL7702	Normal Human Hepatocytes	2.7	[11]
HMLE	Human Mammary Epithelial Cells	2.4	[11]

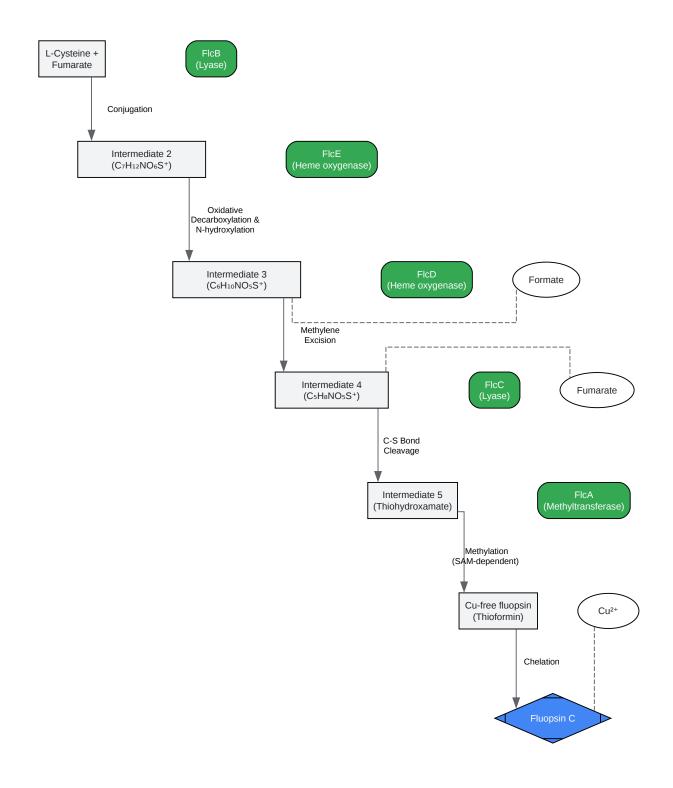
Note: The comparable cytotoxicity against normal cell lines highlights a significant challenge for its therapeutic use.[11]



Biosynthesis of Fluopsin C

The biosynthesis of **Fluopsin C** in Pseudomonas aeruginosa is a sophisticated five-enzyme pathway encoded by the flc gene cluster (flcA-flcE).[1][12] The production is triggered by elevated copper concentrations in the environment, suggesting a role in copper stress response.[1][2] The pathway begins with L-cysteine and fumarate and involves a series of novel enzymatic reactions, including oxidative decarboxylation and methylene excision, to construct the N-methylthiohydroxamate ligand.[1][12]





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Caption: Biosynthetic pathway of Fluopsin C in P. aeruginosa.[1][2]



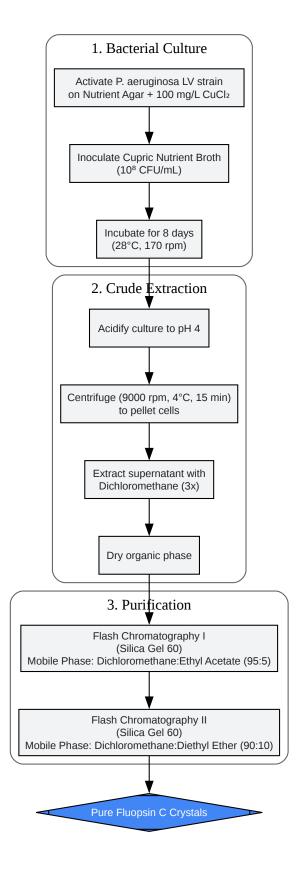
Experimental Protocols

This section provides detailed methodologies for key experiments involved in the production, purification, and characterization of **Fluopsin C**'s biological activity.

Production and Purification of Fluopsin C

This protocol is adapted from methods used for the P. aeruginosa LV strain.[3][7]





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Caption: Workflow for the production and purification of Fluopsin C.



Methodology:

- Culture Activation: Streak P. aeruginosa LV strain on Nutrient Agar supplemented with 100 mg/L CuCl₂·2H₂O and incubate at 28°C. Perform two consecutive subcultures (48h and 24h).[3]
- Production: Inoculate a cupric nutrient broth (Peptone 2 g/L, Beef Extract 1.2 g/L, CuCl₂·2H₂O 0.03 g/L, pH 6.8) with a starting density of 10⁸ CFU/mL. Incubate the culture for 8 days at 28°C with shaking at 170 rpm.[7]
- Extraction: Acidify the culture to pH 4.0 and centrifuge at 9000 rpm for 15 minutes at 4°C to remove bacterial cells. Extract the resulting supernatant three times with a 2:1 ratio of dichloromethane.[7]
- Purification: Dry the combined organic extracts. Purify the crude product using two sequential flash chromatography steps on a silica gel 60 stationary phase.
 - Step 1: Use a mobile phase of dichloromethane:ethyl acetate (95:5).
 - Step 2: Use a mobile phase of dichloromethane: diethyl ether (90:10).

Electron Microscopy of Bacterial Cells

This protocol details the preparation of bacterial samples for Scanning (SEM) and Transmission Electron Microscopy (TEM) to visualize ultrastructural changes upon treatment with **Fluopsin C**.[4][8][9]

Methodology:

- Treatment: Incubate bacterial suspensions (approx. 10¹⁰ CFU) for 60 minutes with Fluopsin
 C at its predetermined IC₉₀ concentration. Use a vehicle-treated (e.g., DMSO) culture as a control.[4]
- Fixation:
 - For SEM, spot the bacterial suspension onto poly-L-lysine-coated slides, dry for 1 hour at 28°C, and then fix in a solution of 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.0) for 12 hours.[4]



- For TEM, centrifuge the treated suspension (4,000 rpm, 5 min), wash the pellet with PBS,
 and fix using the same glutaraldehyde-paraformaldehyde solution.[4]
- Post-Fixation: Wash the samples with 0.1 M sodium cacodylate buffer and post-fix in 1% OsO₄ for 2 hours.[4]
- Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 70%, 80%, 90%, and 100%).[4]
- Drying & Coating (for SEM): Perform critical point drying in CO₂. Coat the dried samples with gold using a sputter coater.[4]
- Embedding & Sectioning (for TEM): Embed the dehydrated pellets in Araldite resin. Cut ultrathin sections using an ultramicrotome.
- Imaging: Visualize the samples under a Scanning Electron Microscope (e.g., FEI Quanta 200) or a Transmission Electron Microscope.[4]

Membrane Permeability Assay

This fluorescence microscopy-based assay assesses the integrity of the bacterial cytoplasmic membrane using the DNA-binding dyes DAPI and Propidium Iodide (PI).[4][9]

Methodology:

- Treatment: Incubate bacterial cells (approx. 10⁵ CFU) in 100 μL of culture medium with
 Fluopsin C at its IC₉₀ concentration for 15 minutes.[4]
- Staining: Stop the reaction by adding 0.9 mL of fresh medium. Centrifuge the cells (3,000 x g, 30s) and resuspend the pellet in 100 µL of sterile saline. Add DAPI (stains all cells, blue) and Propidium Iodide (only enters cells with compromised membranes, red) according to the kit manufacturer's instructions (e.g., LIVE/DEAD™ BacLight™ Kit).[4][9]
- Imaging: Place 10 μL of the stained cell suspension on an agarose-coated slide and observe using a fluorescence microscope equipped with appropriate filter sets for DAPI and PI.[4]
- Analysis: Quantify the percentage of permeabilized (red-staining) cells by counting at least 200 cells per experimental condition.[9]



In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay determines the cytotoxic effect of **Fluopsin C** on cancer cell lines by measuring metabolic activity.[10][11]

Methodology:

- Cell Seeding: Seed human breast adenocarcinoma cells (e.g., MCF-7) into 96-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with a serial dilution of Fluopsin C (e.g., 0.5 to 8 μmol/L) for various time points (e.g., 6, 12, 24 hours).[10]
- MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measurement: Read the absorbance of the solution on a microplate reader at the appropriate wavelength (typically ~570 nm).
- Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.[10]

In Vivo Efficacy (Murine Sepsis Model)

This protocol provides a general framework for evaluating the therapeutic efficacy of **Fluopsin C** in an animal model of infection.[5][6]

Methodology:

- Toxicity Assessment: First, determine the maximum tolerated dose or LD50 of **Fluopsin C** in healthy mice. Doses below 4 mg/kg have been shown to be non-lethal.[5]
- Infection: Induce sepsis in Swiss mice via intraperitoneal (IP) injection of a lethal dose (e.g., LD₉₀) of a relevant bacterial pathogen, such as a KPC-producing K. pneumoniae strain.[5]



- Treatment: Administer **Fluopsin C** intravenously at various doses and schedules (e.g., a single dose of 2 mg/kg, or two doses of 1 mg/kg administered 8 hours apart) post-infection. Include a placebo-treated control group.[5][6]
- Monitoring: Monitor the mice for a set period (e.g., 96 hours) and record survival rates.[5]
- Endpoint Analysis: At the conclusion of the study, or upon humane endpoint, conduct histopathological analysis of key organs (e.g., liver, kidneys) to assess for any treatmentrelated toxicity.[5][6]

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